molecular formula C12H8F2N2O2 B8530269 5-fluoro-N-(3-fluorophenyl)-2-nitroaniline

5-fluoro-N-(3-fluorophenyl)-2-nitroaniline

Cat. No. B8530269
M. Wt: 250.20 g/mol
InChI Key: VUBCLNZWQOJRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08653089B2

Procedure details

(5-Fluoro-2-nitrophenyl)-(3-fluorophenyl)amine (2.79 g, 11.16 mmol) was dissolved in EtOAc (110 mL) and the flask evacuated and flushed with nitrogen gas. 10% Pd/C (0.3 g) was added and the reaction mixture stirred under an atmosphere of hydrogen gas, at RT overnight. A further amount of 10% Pd/C (0.3 g) was added and the reaction mixture stirred under an atmosphere of hydrogen gas for an further 2 h. The resultant mixture was filtered through Celite® and the filtrate concentrated in vacuo to afford the title compound as a brown oil, which solidified on standing (2.57 g, 100%). 1H NMR (CDCl3, 400 MHz): δ 7.17 (1H, td, J=8.16, 6.58 Hz), 6.94-6.87 (1H, m), 6.76-6.70 (2H, m), 6.62-6.47 (3H, m), 5.35 (1H, s), 3.54 (2H, s)
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:16]([O-])=O)=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[CH:10]=2)[CH:7]=1>CCOC(C)=O>[F:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[CH:10]=2)[C:5]([NH2:16])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.79 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)NC1=CC(=CC=C1)F)[N+](=O)[O-]
Name
Quantity
110 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred under an atmosphere of hydrogen gas, at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask evacuated
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen gas
ADDITION
Type
ADDITION
Details
10% Pd/C (0.3 g) was added
ADDITION
Type
ADDITION
Details
A further amount of 10% Pd/C (0.3 g) was added
STIRRING
Type
STIRRING
Details
the reaction mixture stirred under an atmosphere of hydrogen gas for an further 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C(=CC1)N)NC1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.